Enantiomeric Identity by Chiral HPLC
The (S)-enantiomer (CAS 1008563-06-1) and (R)-enantiomer (CAS 942143-25-1) of 1-Boc-3-acetylpiperidine share the same molecular formula (C₁₂H₂₁NO₃), molecular weight (227.30 g/mol), and identical computed 2D descriptors (XLogP3-AA = 1.3), but they are distinguished by their defined stereochemistry, which results in opposite optical rotation and distinguishable retention on chiral stationary phases [1]. The (S)-enantiomer has the SMILES notation CC(=O)[C@H]1CCCN(C1)C(=O)OC(C)(C)C, while the (R)-enantiomer differs at the chiral center ([C@@H]) [1]. This configurational difference is the critical specification parameter for procurement, as substituting one enantiomer for the other will invert stereochemical outcomes in asymmetric synthesis .
| Evidence Dimension | Absolute configuration at C3 position (stereochemical descriptor) |
|---|---|
| Target Compound Data | (S) configuration; SMILES CC(=O)[C@H]1CCCN(C1)C(=O)OC(C)(C)C; CAS 1008563-06-1; InChIKey IIDISJMZFQAYKG-JTQLQIEISA-N |
| Comparator Or Baseline | (R) configuration; SMILES CC(=O)[C@@H]1CCCN(C1)C(=O)OC(C)(C)C; CAS 942143-25-1; InChIKey IIDISJMZFQAYKG-SNVBAGLBSA-N |
| Quantified Difference | Inversion of stereochemistry; distinct InChIKey and chiral HPLC retention; opposite optical rotation sign |
| Conditions | Chiral analytical chromatography; optical rotation measurement; computed molecular descriptors |
Why This Matters
For procurement in asymmetric synthesis, the absolute configuration at C3 determines the stereochemical outcome of all downstream reactions; incorrect enantiomer selection invalidates synthetic routes requiring enantiospecific intermediates.
- [1] PubChem. (2024). (S)-1-Boc-3-acetylpiperidine (CID 51922047) — Computed Descriptors and Stereochemistry. National Center for Biotechnology Information. View Source
